molecular formula C27H37ClN2O5 B2515675 1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride

Cat. No.: B2515675
M. Wt: 505.0 g/mol
InChI Key: NZYYXGVOYOZTHZ-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

I-CBP112 hydrochloride directly binds the bromodomains of CREBBP and EP300 with a KD of 0.5 and 0.625 μM, respectively . It shows weak cross-reactivity with bromodomain and extra-terminal (BET) proteins and no reactivity with other bromodomain-containing proteins .

Cellular Effects

Exposure of human and mouse leukemic cell lines to I-CBP112 hydrochloride results in substantially impaired colony formation and induces cellular differentiation without significant cytotoxicity . It has been shown to decrease EZH2 activity and to inhibit trimethylation of lysine 27 on histone H3 in cultured human AML HL-60 and OCI-AML3 cells .

Molecular Mechanism

I-CBP112 hydrochloride exerts its effects at the molecular level by directly binding the bromodomains of CREBBP and EP300 . This binding modulates the interaction of these proteins with acetylated lysine residues on histones and other proteins . It has been shown to decrease EZH2 activity and inhibit trimethylation of lysine 27 on histone H3 .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in DMSO, ethanol, and dimethylformamide at approximately 16 mg/ml .

Dosage Effects in Animal Models

I-CBP112 hydrochloride significantly reduces the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia cells in a dose-dependent manner in vitro and in vivo .

Metabolic Pathways

It is known that the compound interacts with the bromodomains of CREBBP and EP300, which are key regulators of gene expression and are involved in various metabolic processes .

Subcellular Localization

Given its role as an inhibitor of CREBBP and EP300, it is likely that it localizes to the nucleus where these proteins exert their functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: I-CBP112 hydrochloride is synthesized through a series of chemical reactions involving the formation of a benzoxazepine ring system. The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of I-CBP112 hydrochloride involves scaling up the synthetic route described above. This process requires careful optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is typically produced in a crystalline form and is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: I-CBP112 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

I-CBP112 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: I-CBP112 hydrochloride is unique in its selective inhibition of CREBBP and EP300 bromodomains, with minimal cross-reactivity with other bromodomain-containing proteins. This selectivity makes it a valuable tool for studying the specific roles of CREBBP and EP300 in gene regulation and for developing targeted therapies for diseases such as cancer .

Properties

IUPAC Name

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5.ClH/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19;/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3;1H/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYYXGVOYOZTHZ-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride
Reactant of Route 6
1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride

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